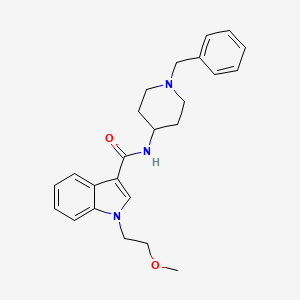![molecular formula C22H20FN3O3 B11137773 N-(2,3-dihydro-1H-inden-2-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11137773.png)
N-(2,3-dihydro-1H-inden-2-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,3-dihydro-1H-inden-2-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure features an indene moiety, a pyridazinone ring, and a fluoro-methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1H-inden-2-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide” typically involves multi-step organic reactions. A possible synthetic route may include:
Formation of the Indene Moiety: Starting from a suitable precursor, the indene ring can be synthesized through cyclization reactions.
Synthesis of the Pyridazinone Ring: The pyridazinone ring can be formed through condensation reactions involving appropriate hydrazine derivatives and diketones.
Coupling Reactions: The indene and pyridazinone intermediates can be coupled using amide bond formation reactions, often facilitated by coupling reagents such as EDCI or DCC.
Introduction of the Fluoro-Methoxyphenyl Group: This step may involve nucleophilic substitution reactions to introduce the fluoro and methoxy groups onto the phenyl ring.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indene moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may target the pyridazinone ring, potentially converting it to a dihydropyridazinone.
Substitution: The fluoro and methoxy groups on the phenyl ring may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: Its unique structure could be explored for the development of novel materials with specific properties.
Biology and Medicine
Pharmaceuticals: The compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Biological Studies: Researchers may study its interactions with biological macromolecules such as proteins and nucleic acids.
Industry
Chemical Industry: The compound may be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which “N-(2,3-dihydro-1H-inden-2-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide” exerts its effects would depend on its specific biological or chemical activity. Potential molecular targets and pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA Interaction: The compound could bind to nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-2-yl)-2-[3-(4-chloro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- N-(2,3-dihydro-1H-inden-2-yl)-2-[3-(4-fluoro-2-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Uniqueness
- Structural Features : The presence of the fluoro and methoxy groups on the phenyl ring may impart unique electronic and steric properties, influencing the compound’s reactivity and biological activity.
- Biological Activity : Differences in substituents can lead to variations in biological activity, making this compound distinct in its potential applications.
Properties
Molecular Formula |
C22H20FN3O3 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C22H20FN3O3/c1-29-20-12-16(23)6-7-18(20)19-8-9-22(28)26(25-19)13-21(27)24-17-10-14-4-2-3-5-15(14)11-17/h2-9,12,17H,10-11,13H2,1H3,(H,24,27) |
InChI Key |
YCYVLNBQSIBMSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3CC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11137691.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide](/img/structure/B11137698.png)
![4,8-Dimethyl-7-[2-oxo-2-(4-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}piperidin-1-YL)ethoxy]-2H-chromen-2-one](/img/structure/B11137703.png)
![(2E)-6-(2-chlorobenzyl)-2-(4-chlorobenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B11137706.png)

![[1-(1H-tetrazol-1-yl)cyclohexyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone](/img/structure/B11137711.png)
![(3'E)-3'-[hydroxy(4-propoxyphenyl)methylidene]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione](/img/structure/B11137719.png)
![2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B11137722.png)
![(2Z)-6-[(4-ethenylbenzyl)oxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B11137732.png)
![2-chloro-6-oxo-6H-benzo[c]chromen-3-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11137739.png)
![N-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-2-pyrazinecarboxamide](/img/structure/B11137742.png)
![3-[(4,6-Dimethylpyrimidin-2-YL)amino]-N-[2-(1,3-thiazol-2-YL)ethyl]propanamide](/img/structure/B11137755.png)

![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2-pyridylmethyl)acetamide](/img/structure/B11137792.png)
